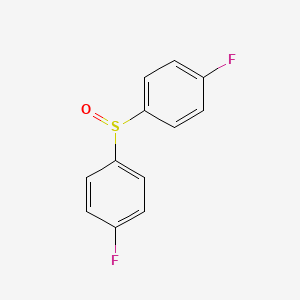![molecular formula C8H8N2 B1601680 7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 480-98-8](/img/structure/B1601680.png)
7-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-methyl-1H-pyrrolo[2,3-c]pyridine is an aromatic heterocyclic compound with the chemical formula C8H8N2 . It contains a pyrrole ring fused to a pyridine ring. The nitrogen atoms are positioned at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound involves several experimental steps. Researchers have characterized it using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, mass spectrometry (MS), and X-ray diffraction .
Molecular Structure Analysis
The optimized molecular structure of 7-methyl-1H-pyrrolo[2,3-c]pyridine agrees well with the X-ray diffraction data. It contains a pyrrole and a pyridine ring, contributing to its aromatic properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, it can serve as a building block for various synthetic pathways. Pyrrolo[2,3-c]pyridines have been employed in pharmaceuticals, organic materials, and natural products .
Scientific Research Applications
Drug Discovery
The 7-azaindole building block, which includes 7-Methyl-6-azaindole, has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic, elegant techniques for the functionalization of 7-azaindoles continues to be an active area of research .
Functionalization Chemistry
Recent advances in metal-catalyzed chemistry have supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . This includes the global ring functionalization of 7-azaindoles that are potential as pharmacophores for various therapeutic targets .
Anticancer Agents
7-Azaindole derivatives have been synthesized and evaluated for their in vitro anticancer activity against five different cancer cell lines viz. MCF-7 (breast cancer), HeLa (cervical cancer), DU-145 (prostate cancer), HepG2 (liver cancer) and K562 (myelogenous leukemia cell) .
Kinase Inhibitors
The azaindole framework, including 7-Methyl-6-azaindole, has been used in the design of kinase inhibitors . This kinase was found to be a possible target in oncology, and several azaindoles were reported as good inhibitors .
Synthesis Techniques
While the synthesis of various substituted azaindoles is generally well documented, some of the regioisomeric derivatives remain hardly accessible . In particular, 7-methyl-4-azaindole, a building block which was needed for a project on azaindole derivatives in multigram quantities .
Pharmacophores for Therapeutic Targets
The global ring functionalization of 7-azaindoles, including 7-Methyl-6-azaindole, are potential as pharmacophores for various therapeutic targets . This highlights the importance of 7-azaindoles in the development of new therapeutic agents .
Future Directions
Research on 1H-pyrrolo[2,3-c]pyridine derivatives targeting fibroblast growth factor receptors (FGFRs) holds promise for cancer therapy. Compound 4h, among others, exhibited potent FGFR inhibitory activity and inhibited breast cancer cell proliferation . Further optimization and exploration of related compounds could lead to novel anti-cancer agents.
Mechanism of Action
Target of Action
7-Methyl-6-azaindole, also known as 7-methyl-1H-pyrrolo[2,3-c]pyridine, is a compound that has been found to have significant medicinal properties . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . Specifically, 7-Methyl-6-azaindole has been used to develop inhibitors for the SRC family of kinases .
Mode of Action
The mode of action of 7-Methyl-6-azaindole involves its interaction with the ATP-binding site of the kinase’s catalytic domain . It forms hydrogen bond interactions with the hinge region that connects the two lobes of the kinase catalytic domain . This prevents the phosphorylation of proteins, thereby inhibiting the kinase .
Biochemical Pathways
The inhibition of protein kinases by 7-Methyl-6-azaindole affects various biochemical pathways. These pathways regulate crucial cellular processes such as proliferation, differentiation, and survival . By inhibiting these kinases, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
Azaindoles in general are known to be excellent bioisosteres of the indole or purine systems . This suggests that they may have favorable ADME properties, which could impact their bioavailability.
Result of Action
The result of the action of 7-Methyl-6-azaindole is the inhibition of kinase activity, which can lead to antiproliferative effects . For example, certain analogues of 7-azaindole have shown significant antiproliferative activity against the MCF-7 breast cancer cell line .
Action Environment
properties
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-8-7(2-4-9-6)3-5-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGXVQYLRZDTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486791 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
480-98-8 | |
| Record name | 7-Methyl-6-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70486791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



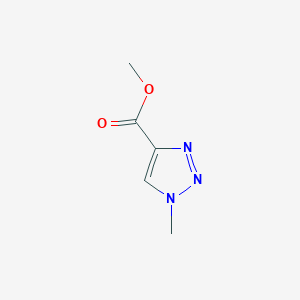

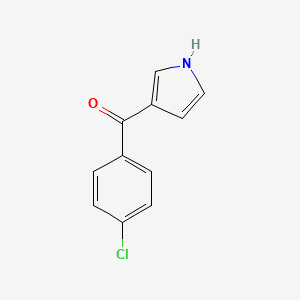
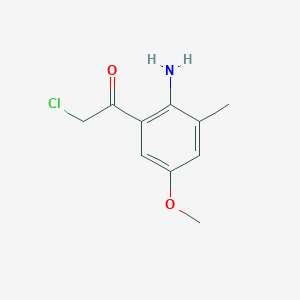


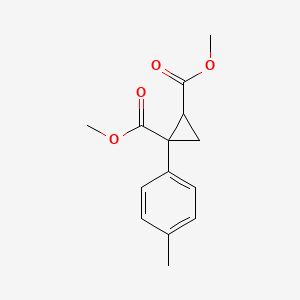
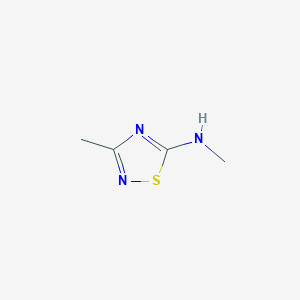
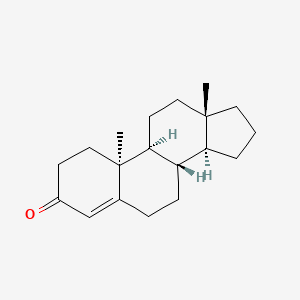


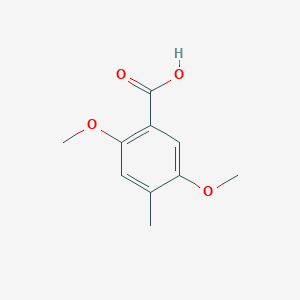
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
